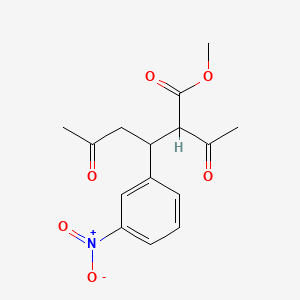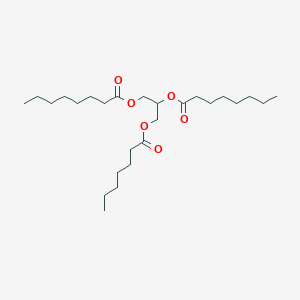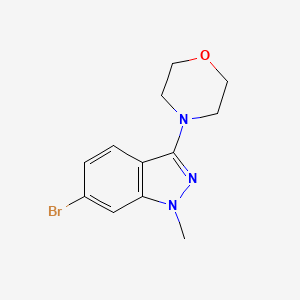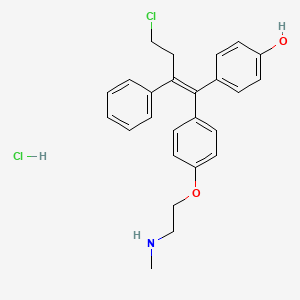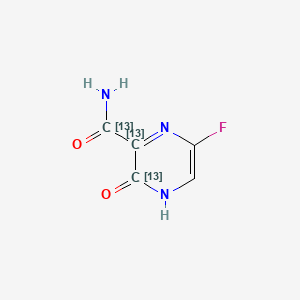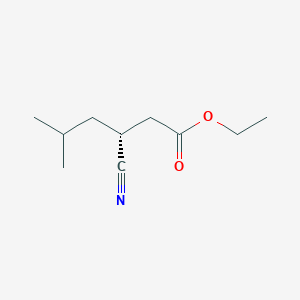
ethyl (3R)-3-cyano-5-methylhexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (3R)-3-cyano-5-methylhexanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are commonly found in fruits and flowers. This particular compound is characterized by the presence of a cyano group (–CN) and a methyl group (–CH₃) attached to a hexanoate ester backbone. The stereochemistry of the compound is denoted by the (3R) configuration, indicating the specific spatial arrangement of its atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl (3R)-3-cyano-5-methylhexanoate can be synthesized through various methods. One common approach involves the esterification of 3-cyano-5-methylhexanoic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of acyl chlorides or acid anhydrides as starting materials. For example, 3-cyano-5-methylhexanoyl chloride can be reacted with ethanol in the presence of a base such as pyridine to yield the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of the cyano and ester groups into the hexanoate backbone. These systems offer advantages such as improved reaction control, reduced reaction times, and higher product purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (3R)-3-cyano-5-methylhexanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 3-cyano-5-methylhexanoic acid and ethanol.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Concentrated sulfuric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas with a catalyst.
Substitution: Amines, thiols, or other nucleophiles in the presence of a base.
Major Products Formed
Hydrolysis: 3-cyano-5-methylhexanoic acid and ethanol.
Reduction: Ethyl (3R)-3-amino-5-methylhexanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl (3R)-3-cyano-5-methylhexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving esterases and nitrilases.
Medicine: It serves as a building block for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of ethyl (3R)-3-cyano-5-methylhexanoate depends on its specific application. In enzymatic reactions, the ester group can be hydrolyzed by esterases to release the corresponding acid and alcohol. The cyano group can be converted to an amine group by nitrilases, which can then participate in further biochemical reactions.
Comparación Con Compuestos Similares
Ethyl (3R)-3-cyano-5-methylhexanoate can be compared to other similar compounds such as:
Ethyl 3-cyano-5-methylpentanoate: Similar structure but with a shorter carbon chain.
Ethyl 3-cyano-5-methylheptanoate: Similar structure but with a longer carbon chain.
Ethyl 3-amino-5-methylhexanoate: Similar structure but with an amino group instead of a cyano group.
The uniqueness of this compound lies in its specific stereochemistry and the presence of both cyano and ester functional groups, which confer distinct reactivity and applications.
Propiedades
Número CAS |
181289-38-3 |
|---|---|
Fórmula molecular |
C10H17NO2 |
Peso molecular |
183.25 g/mol |
Nombre IUPAC |
ethyl (3R)-3-cyano-5-methylhexanoate |
InChI |
InChI=1S/C10H17NO2/c1-4-13-10(12)6-9(7-11)5-8(2)3/h8-9H,4-6H2,1-3H3/t9-/m1/s1 |
Clave InChI |
WBQBMWWPFBMMOD-SECBINFHSA-N |
SMILES isomérico |
CCOC(=O)C[C@@H](CC(C)C)C#N |
SMILES canónico |
CCOC(=O)CC(CC(C)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


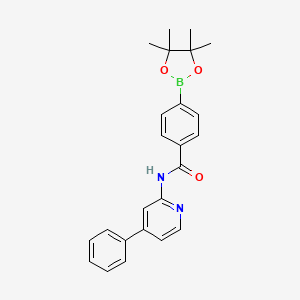
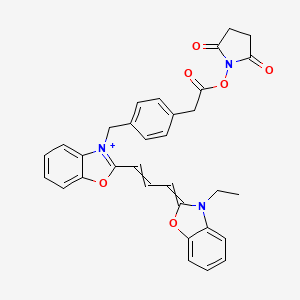
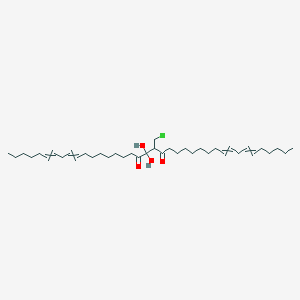
![3-[4-[4-(sulfonyl)phenyl]-5-methyl-3-isoxazolyl]benzenesulfonic Acid](/img/structure/B13843125.png)
![(Z)-4-[3-[2-(dimethylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-2-ol](/img/structure/B13843136.png)
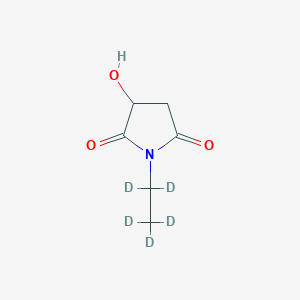
![8-Methoxy-8H-isothiazolo[5,4-b]indole](/img/structure/B13843148.png)
![tert-butyl N-[4-fluoro-2-[[4-[[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]methyl]benzoyl]amino]phenyl]carbamate](/img/structure/B13843155.png)
